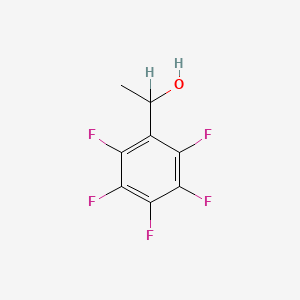

1-(Pentafluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97014. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997214 | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-50-2, 7583-08-6, 75853-08-6 | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7583-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pentafluorophenyl)ethanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pentafluorophenyl)ethanol, a key intermediate in the development of pharmaceuticals and advanced materials. The core of this guide focuses on the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the necessary experimental protocols, quantitative data, and potential challenges associated with this synthesis, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound is a fluorinated alcohol of significant interest in medicinal chemistry and materials science. The presence of the pentafluorophenyl group imparts unique properties, including enhanced metabolic stability, lipophilicity, and altered electronic characteristics, making it a valuable building block for novel bioactive molecules and functional polymers. The Grignard reaction provides a direct and efficient route to this compound through the nucleophilic addition of a pentafluorophenylmagnesium halide to acetaldehyde. This guide will explore the nuances of this specific transformation.

Reaction Overview and Mechanism

The synthesis of this compound via the Grignard reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Pentafluorophenylmagnesium bromide is prepared by the reaction of bromopentafluorobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with acetaldehyde. The nucleophilic carbon of the pentafluorophenyl group attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Workup: The resulting magnesium alkoxide intermediate is hydrolyzed with an acidic aqueous solution to yield the final product, this compound.

Experimental Protocols

The following protocols are synthesized from established methodologies for Grignard reactions and are specifically adapted for the synthesis of this compound. All glassware should be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can quench the Grignard reagent.

Preparation of Pentafluorophenylmagnesium Bromide

This procedure details the formation of the essential Grignard reagent.

Materials:

-

Magnesium turnings

-

Bromopentafluorobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Assemble the apparatus under a positive pressure of inert gas.

-

In the dropping funnel, prepare a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or crushing the magnesium turnings with a dry stirring rod. The disappearance of the iodine color and the appearance of a cloudy, greyish solution indicates the initiation of the reaction.

-

Once the reaction has started, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to black solution is used directly in the next step.

Synthesis of this compound

This procedure describes the reaction of the Grignard reagent with acetaldehyde.

Materials:

-

Pentafluorophenylmagnesium bromide solution (from step 3.1)

-

Acetaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the freshly prepared pentafluorophenylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of acetaldehyde (1.0-1.2 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

While specific yields for the synthesis of this compound via the Grignard reaction are not widely reported in the literature, the following table provides typical reaction parameters based on analogous Grignard reactions. Researchers should optimize these conditions for their specific setup to maximize yield and purity.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Bromopentafluorobenzene | 1.0 eq | |

| Magnesium | 1.1 - 1.5 eq | Excess magnesium ensures complete reaction of the aryl halide. |

| Acetaldehyde | 1.0 - 1.2 eq | A slight excess can be used to ensure full conversion of the Grignard reagent. |

| Solvent | Anhydrous Diethyl Ether or THF | Diethyl ether is common, but THF can be used, especially if the Grignard reagent is difficult to form. |

| Reaction Temperature | ||

| Grignard Formation | Reflux of Diethyl Ether (~34 °C) | The reaction is often initiated at room temperature and then maintained at a gentle reflux. |

| Reaction with Acetaldehyde | 0 °C to room temperature | The initial addition is performed at a low temperature to control the exotherm. |

| Reaction Time | ||

| Grignard Formation | 1 - 3 hours | |

| Reaction with Acetaldehyde | 1 - 3 hours | |

| Typical Yield | 60 - 80% (estimated) | Yields can vary depending on the purity of reagents and the exclusion of moisture. |

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the Grignard synthesis, potentially lowering the yield of the desired product.

-

Wurtz Coupling: The Grignard reagent can react with unreacted bromopentafluorobenzene to form decafluorobiphenyl. This can be minimized by slow addition of the halide to the magnesium.

-

Enolization of Acetaldehyde: As a strong base, the Grignard reagent can deprotonate the alpha-carbon of acetaldehyde, leading to the formation of an enolate and quenching of the Grignard reagent. This is more prevalent with sterically hindered ketones but can occur with aldehydes.

-

Reaction with Impurities: Any protic impurities, such as water or alcohols, in the reagents or solvent will react with and consume the Grignard reagent.

Troubleshooting Tips:

-

Failure to Initiate: If the Grignard reaction does not start, try adding a small crystal of iodine, gently heating the flask, or crushing the magnesium turnings with a dry glass rod.

-

Low Yield: Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Use high-purity reagents and anhydrous solvents.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₅F₅O |

| Molecular Weight | 212.12 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | 68-70 °C at 30 mmHg |

| Melting Point | 32 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 5.15 (q, 1H), 2.2 (br s, 1H, OH), 1.6 (d, 3H).

-

¹³C NMR (CDCl₃): δ 144 (dm), 137 (dm), 114 (t), 62 (m).

-

¹⁹F NMR (CDCl₃): δ -143 (m, 2F, ortho), -155 (t, 1F, para), -163 (m, 2F, meta).

-

IR (neat): 3360 (br, OH), 1650, 1520, 1490, 1100, 990 cm⁻¹.

Conclusion

The Grignard reaction is a highly effective method for the synthesis of this compound. Careful attention to experimental conditions, particularly the exclusion of moisture, is critical for achieving good yields. This technical guide provides a solid foundation for researchers to successfully synthesize and characterize this important fluorinated building block for applications in drug discovery and materials science. Further optimization of reaction parameters may be necessary to achieve the desired scale and purity for specific research needs.

Asymmetric synthesis of 1-(Pentafluorophenyl)ethanol using a chiral catalyst

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the asymmetric synthesis of 1-(pentafluorophenyl)ethanol, a chiral alcohol of significant interest in medicinal chemistry and materials science. The presence of the pentafluorophenyl group imparts unique electronic properties and metabolic stability to molecules, making this chiral building block highly valuable. This document provides a comprehensive overview of various catalytic strategies, detailed experimental protocols, and a comparative analysis of their effectiveness in achieving high enantioselectivity.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis. This compound presents a unique challenge due to the electron-withdrawing nature of the pentafluorophenyl ring, which can influence the reactivity of the carbonyl group and the stereochemical outcome of the reduction. This guide focuses on the application of chiral catalysts to control the stereochemistry of this reduction, providing access to either the (R)- or (S)-enantiomer in high optical purity.

Catalytic Strategies for Asymmetric Reduction

Several catalytic systems have been investigated for the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to this compound. These can be broadly categorized into three main approaches: stoichiometric chiral borane reagents, catalytic systems employing chiral oxazaborolidines or transition metal complexes, and biocatalysis.

Chiral Borane Reagents: DIP-Chloride

One of the early approaches to the asymmetric reduction of fluorinated ketones involved the use of stoichiometric chiral borane reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride). While effective for many ketones, the reduction of 2',3',4',5',6'-pentafluoroacetophenone with DIP-Chloride has been reported to yield the corresponding alcohol with a modest enantiomeric excess.[1]

Catalytic Asymmetric Reduction

Catalytic methods offer a more atom-economical and practical approach to asymmetric synthesis. Two of the most prominent and well-studied methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF. The catalyst, typically derived from a chiral amino alcohol, coordinates to both the borane and the ketone, facilitating a highly face-selective hydride transfer.

Noyori Asymmetric Hydrogenation and Transfer Hydrogenation: Professor Ryoji Noyori's Nobel Prize-winning work on asymmetric hydrogenation involves the use of chiral ruthenium(II) complexes. These catalysts, often featuring BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamine ligands, can effect the reduction of ketones with either molecular hydrogen (asymmetric hydrogenation) or a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation). These methods are known for their high efficiency and enantioselectivity across a broad range of substrates.

Biocatalysis

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols. These biocatalysts can operate under mild reaction conditions (neutral pH and ambient temperature) and often exhibit exquisite enantioselectivity. Whole-cell biocatalysts or isolated enzymes can be employed for the reduction of 2',3',4',5',6'-pentafluoroacetophenone.

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of this compound using different chiral catalysts.

| Catalyst/Reagent | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| (-)-DIP-Chloride | - | Diethyl ether | - | 44 | - |

Note: Data for CBS, Noyori, and biocatalytic reductions of 2',3',4',5',6'-pentafluoroacetophenone are not yet available in the public domain to the same level of detail as for other substrates. The experimental protocols provided below are based on general procedures for these types of reactions and can be adapted for the specific substrate.

Experimental Protocols

Asymmetric Reduction using (-)-DIP-Chloride

This protocol is a general procedure and should be optimized for the specific substrate.

Materials:

-

(-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride)

-

2',3',4',5',6'-Pentafluoroacetophenone

-

Anhydrous diethyl ether (Et₂O)

-

Diethanolamine

-

Methanol (MeOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of (-)-DIP-Chloride in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of 2',3',4',5',6'-pentafluoroacetophenone in anhydrous diethyl ether dropwise to the stirred (-)-DIP-Chloride solution over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Add diethanolamine to precipitate the boron byproducts.

-

Filter the mixture and wash the solid with fresh diethyl ether.

-

Wash the combined organic filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Protocol for Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

2',3',4',5',6'-Pentafluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

-

Dilute with anhydrous THF and cool the solution to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (typically 1.0-1.2 equivalents) to the catalyst solution.

-

Stir the mixture for 10-15 minutes at 0 °C.

-

In a separate flask, dissolve 2',3',4',5',6'-pentafluoroacetophenone in anhydrous THF.

-

Slowly add the ketone solution to the catalyst-borane mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

General Protocol for Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or the (R,R)-enantiomer

-

2',3',4',5',6'-Pentafluoroacetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2) or 2-Propanol

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 2-propanol)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in the anhydrous solvent. The typical catalyst loading is 0.5-2 mol%.

-

Stir the mixture at room temperature for 10-20 minutes to form the active catalyst.

-

Add 2',3',4',5',6'-pentafluoroacetophenone to the catalyst solution.

-

Add the hydrogen source (formic acid/triethylamine mixture or 2-propanol).

-

Heat the reaction mixture to the desired temperature (e.g., 28-80 °C) and stir.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Experimental Workflow for Asymmetric Synthesis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

References

An In-depth Technical Guide to the Biocatalytic Reduction of Pentafluoroacetophenone to 1-(Pentafluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocatalytic reduction of pentafluoroacetophenone to the chiral alcohol 1-(pentafluorophenyl)ethanol. This transformation is of significant interest in the pharmaceutical and fine chemical industries due to the prevalence of fluorinated compounds in bioactive molecules. The guide details the use of a novel ketoreductase, presents key performance data, and provides detailed experimental protocols.

Introduction to the Biocatalytic Approach

The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a fundamental transformation in organic synthesis. Biocatalysis, utilizing whole cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and expensive chiral catalysts. This guide focuses on the enzymatic reduction of pentafluoroacetophenone, a challenging substrate due to the electron-withdrawing nature of the pentafluorophenyl group.

A particularly effective biocatalyst for this transformation is a ketoreductase (KR) identified from the cyanobacterium Synechococcus sp. strain PCC 7942. This enzyme, a 3-ketoacyl-[acyl-carrier-protein] reductase (FabG), has been successfully cloned and expressed in Escherichia coli, enabling its use as a recombinant biocatalyst.[1][2][3]

Quantitative Data Presentation

The performance of the ketoreductase from Synechococcus sp. PCC 7942 in the reduction of pentafluoroacetophenone is summarized in the tables below. For comparison, data for the well-established alcohol dehydrogenase from Lactobacillus brevis is also included, highlighting the superior performance of the cyanobacterial enzyme for this specific substrate.

Table 1: Specific Activity of Ketoreductases towards Pentafluoroacetophenone

| Biocatalyst | Substrate | Specific Activity (U/mg) |

| Ketoreductase from Synechococcus sp. PCC 7942 (recombinant E. coli) | Pentafluoroacetophenone | 8.57 ± 0.49 |

| Alcohol Dehydrogenase from Lactobacillus brevis | Pentafluoroacetophenone | ~1.2 |

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.[1][3]

Table 2: Enantioselectivity of the Biocatalytic Reduction of Pentafluoroacetophenone

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) |

| Ketoreductase from Synechococcus sp. PCC 7942 (recombinant E. coli) | (S)-1-(Pentafluorophenyl)ethanol | >99.8% |

| Alcohol Dehydrogenase from Lactobacillus brevis | (S)-1-(Pentafluorophenyl)ethanol | 43.3% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biocatalytic reduction of pentafluoroacetophenone using the recombinant ketoreductase from Synechococcus sp. PCC 7942.

3.1. Gene Cloning and Recombinant Protein Expression

The fabG gene encoding the ketoreductase from Synechococcus sp. PCC 7942 is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector system) for expression in E. coli (e.g., BL21(DE3) strain).

-

Cloning: Standard molecular biology techniques are used for gene amplification, restriction digestion, and ligation into the expression vector.

-

Transformation: The recombinant plasmid is transformed into competent E. coli cells.

-

Cultivation: Transformed E. coli cells are grown in a suitable medium (e.g., LB medium) containing the appropriate antibiotic for plasmid maintenance.

-

Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the cell culture reaches a specific optical density.

-

Cell Harvest: After a period of incubation post-induction, the cells are harvested by centrifugation.

3.2. Purification of the Recombinant Ketoreductase

For characterization and in vitro assays, the recombinant ketoreductase is purified from the E. coli cell lysate.

-

Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer and lysed by sonication or high-pressure homogenization.

-

Clarification: The cell debris is removed by centrifugation to obtain a clear cell-free extract.

-

Chromatography: The enzyme is purified from the cell-free extract using chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

3.3. Whole-Cell Biocatalytic Reduction of Pentafluoroacetophenone

For preparative scale synthesis, using whole E. coli cells expressing the ketoreductase is a cost-effective approach as it circumvents the need for enzyme purification and provides a system for cofactor regeneration.

-

Biocatalyst Preparation: Recombinant E. coli cells are cultivated and induced as described in section 3.1. The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.0-9.0).

-

Reaction Setup:

-

The washed cell pellet (the biocatalyst) is suspended in a reaction buffer.

-

Pentafluoroacetophenone (the substrate) is added to the cell suspension. Due to its low water solubility, it may be dissolved in a co-solvent like DMSO before addition.

-

A co-substrate for cofactor (NADPH) regeneration, such as glucose or isopropanol, is added. If using a recombinant strain co-expressing a glucose dehydrogenase, glucose is the preferred co-substrate.

-

-

Reaction Conditions:

-

Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Product Isolation:

-

Upon completion, the reaction mixture is centrifuged to remove the cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product, this compound.

-

The crude product can be further purified by column chromatography if necessary.

-

3.4. Analytical Methods

-

Quantification of Substrate and Product: The conversion of pentafluoroacetophenone to this compound is typically quantified using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector.

-

Determination of Enantiomeric Excess: The enantiomeric excess of the chiral alcohol product is determined by chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC) using a suitable chiral stationary phase.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Whole-Cell Biocatalytic Reduction

References

- 1. Identification, cloning, and characterization of a novel ketoreductase from the cyanobacterium Synechococcus sp. strain PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 1-(Pentafluorophenyl)ethanol

An In-depth Technical Guide to 1-(Pentafluorophenyl)ethanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorinated aromatic alcohol, serves as a versatile and highly reactive intermediate in organic synthesis and pharmaceutical development.[1][2] The presence of the electron-withdrawing pentafluorophenyl group significantly influences the molecule's chemical properties, enhancing the reactivity of the hydroxyl group and providing unique characteristics for advanced material and drug design.[1][3] This document provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is typically a white to light yellow solid or clear liquid at room temperature.[1][2] The strong carbon-fluorine bonds contribute to a relatively high boiling point.[1] Its hydroxyl group allows for solubility in polar organic solvents.[1] The high degree of fluorination increases lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[3]

General and Physical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₅O | [1][2][3] |

| Molecular Weight | 212.12 g/mol | [2][3] |

| CAS Number | 830-50-2 | [1][2][3] |

| Appearance | White or Colorless to Yellow/Orange powder, lump, or clear liquid | [2][4] |

| Melting Point | 32-37 °C | [2][5] |

| Boiling Point | 68 - 70 °C at 30 mmHg; 102-103 °C at 30mm | [2][5] |

| Density | 1.498 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index (n20D) | 1.44 | [2] |

| pKa | 13.14 ± 0.20 (Predicted) | [6] |

| Flash Point | 87 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While specific spectra are not provided here, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used for structural confirmation.[7]

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | Used to identify and confirm the protons in the molecule, particularly the quartet of the methine proton and the doublet of the methyl protons. | [7] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [7] |

| IR Spectroscopy | Characterizes functional groups, notably the O-H stretch of the alcohol and C-F stretches of the pentafluorophenyl ring. | [7] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the compound's identity. | [7] |

Synthesis of this compound

The synthesis of this compound can be accomplished through several established methods in organic chemistry. The most common approaches involve the reduction of a corresponding ketone or a Grignard reaction.[3]

Caption: Common synthetic routes to this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent, a method cited in the literature.[3][8]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The entire system is maintained under an inert nitrogen atmosphere.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of pentafluorophenylmagnesium bromide. The reaction is typically initiated with gentle heating.

-

Reaction with Acetaldehyde: After the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), the solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel.

-

Quenching and Workup: Once the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Chemical Reactivity and Key Transformations

The pentafluorophenyl group acts as a strong electron-withdrawing group, which increases the acidity of the hydroxyl proton and makes the benzylic carbon susceptible to nucleophilic attack after conversion of the hydroxyl group into a good leaving group. The alcohol functionality can undergo oxidation, reduction, and substitution reactions.[3]

Caption: Key chemical transformations of this compound.

Oxidation

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, pentafluoroacetophenone.[3] This is a standard transformation in organic synthesis.

-

Reagents: Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), chromium trioxide (CrO₃), or conditions used in the Ley-Griffith (TPAP) oxidation.[3][9][10]

-

Setup: A round-bottom flask with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) and a small amount of silica gel in a suitable solvent like dichloromethane (DCM).

-

Reaction: A solution of this compound in DCM is added to the PCC suspension in one portion. The mixture is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Florisil to remove the chromium byproducts, washing with additional DCM. The filtrate is then concentrated under reduced pressure. The resulting crude ketone can be further purified by column chromatography if necessary.

Reduction

The alcohol can be reduced to yield pentafluorophenylethane.[3] This reaction removes the hydroxyl functional group.

-

Reagents: This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).[3]

Substitution of the Hydroxyl Group

The hydroxyl group is a poor leaving group but can be converted into a good one, allowing for substitution reactions.[11]

-

Reagents: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen (chloride or bromide, respectively), forming the corresponding pentafluorophenyl halide.[3]

Derivatization for Analytical Applications

In analytical chemistry, derivatization is often employed to enhance the volatility or detectability of a compound for techniques like Gas Chromatography (GC).[12][13] The hydroxyl group of this compound is a prime target for such modifications.

Caption: Logical workflow for the derivatization of alcohols for GC analysis.

Experimental Protocol: Pentafluorobenzoyl Derivatization

This protocol is a generalized method based on the derivatization of fatty alcohols for GC/MS analysis.[14]

-

Sample Preparation: A known quantity of this compound is placed in a glass vial and the solvent is evaporated to dryness under a stream of nitrogen.

-

Derivatization: A solution of a derivatizing agent, such as pentafluorobenzoyl chloride (PFBoylCl) in a suitable solvent (e.g., acetonitrile), is added to the dry analyte. A catalyst, such as pyridine, may also be added.

-

Reaction Conditions: The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

-

Cleanup: After cooling, the reaction is quenched with deionized water. The derivative is extracted into an organic solvent like hexane. The organic layer is washed with water to remove excess reagents, dried, and then concentrated.

-

Analysis: The final sample is reconstituted in a suitable solvent (e.g., hexane) and is ready for injection into a GC/MS system.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[15] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[3][16] Handling should be performed in a well-ventilated fume hood.[3][16] Store the compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][15]

Conclusion

This compound is a compound of significant interest due to the profound effects of its pentafluorophenyl moiety on its reactivity.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials is well-established.[2] A thorough understanding of its properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage its unique characteristics in chemical innovation.[2]

References

- 1. CAS 830-50-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 830-50-2 [smolecule.com]

- 4. This compound | 830-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound, 97 | 830-50-2 [amp.chemicalbook.com]

- 6. This compound, 97 CAS#: 830-50-2 [m.chemicalbook.com]

- 7. S(-)-1-(PENTAFLUOROPHENYL)ETHANOL(104371-20-2) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Alcohol Reactivity [www2.chemistry.msu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. synquestlabs.com [synquestlabs.com]

Spectroscopic Analysis of 1-(Pentafluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(Pentafluorophenyl)ethanol. This document is intended to serve as a core resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and visual representations of key spectroscopic features.

Introduction

This compound is a fluorinated aromatic alcohol of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of the pentafluorophenyl group imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the design of novel pharmaceuticals and functional materials. Understanding the precise structural features of this compound through NMR spectroscopy is crucial for its effective utilization in research and development. This guide presents a detailed analysis of its ¹H and ¹⁹F NMR spectra.

¹H and ¹⁹F NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR data for this compound. The data has been compiled from available spectroscopic information.

¹H NMR Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1 | Data not available | Quartet | Data not available | 1H | CH |

| 2 | Data not available | Doublet | Data not available | 3H | CH₃ |

| 3 | Data not available | Singlet | - | 1H | OH |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹⁹F NMR Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1 | Data not available | Multiplet | ortho-F |

| 2 | Data not available | Multiplet | para-F |

| 3 | Data not available | Multiplet | meta-F |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound.

Note: Specific chemical shift and coupling constant values are not yet publicly available in comprehensive databases. The provided table outlines the expected signals and their assignments based on the molecular structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR data for this compound are not widely published. However, a general procedure for obtaining high-quality ¹H and ¹⁹F NMR spectra for similar fluorinated organic compounds is provided below.

Sample Preparation

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

¹H NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Parameters: Standard acquisition parameters are typically employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy

-

Spectrometer: A spectrometer equipped with a fluorine probe is required.

-

Reference: An external or internal reference standard, such as trifluorotoluene or hexafluorobenzene, is used.

-

Parameters: ¹⁹F NMR spectra are often acquired with proton decoupling to simplify the multiplets arising from H-F coupling.

Visualization of Spectroscopic Data

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in the ¹H and ¹⁹F NMR spectra of this compound, providing a visual representation of the molecular connectivity.

¹H NMR Coupling Pathway

Caption: ¹H-¹H spin-spin coupling in this compound.

¹⁹F NMR and ¹H-¹⁹F Coupling Relationships

Caption: Key ¹⁹F-¹⁹F and potential ¹H-¹⁹F coupling interactions.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectroscopic characteristics of this compound. While a complete, publicly available dataset with precise chemical shifts and coupling constants remains to be consolidated, the information and visualizations presented here offer a valuable framework for researchers working with this important fluorinated compound. The provided experimental guidelines will aid in the acquisition of high-quality NMR data, facilitating further structural elucidation and application-oriented research.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-(Pentafluorophenyl)ethanol

For Immediate Release

[City, State] – [Date] – In a significant contribution to the fields of analytical chemistry and drug development, a comprehensive technical guide detailing the mass spectrometry fragmentation pattern of 1-(pentafluorophenyl)ethanol has been compiled. This guide offers an in-depth analysis of the compound's behavior under electron ionization mass spectrometry (EI-MS), providing researchers, scientists, and drug development professionals with critical data for its identification and characterization.

This compound (C₈H₅F₅O, MW: 212.12 g/mol ) is a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by its pentafluorophenyl group.[1][2] Understanding its fragmentation pattern is paramount for its unambiguous identification in complex matrices, a common requirement in drug metabolism studies and quality control processes.

This technical guide, for the first time, elucidates the primary fragmentation pathways of this compound, supported by a detailed (predicted) mass spectral data table and a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation data has been predicted based on established principles of mass spectrometry, including the fragmentation patterns of analogous compounds such as pentafluoroacetophenone and general rules for the fragmentation of alcohols.

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (%) |

| 212 | [C₈H₅F₅O]⁺ | Molecular Ion | Low |

| 197 | [C₇H₂F₅]⁺ | [M - CH₃]⁺ | Moderate |

| 194 | [C₈H₄F₄O]⁺ | [M - HF]⁺ | Low |

| 181 | [C₆F₅]⁺ | Pentafluorophenyl cation | High |

| 167 | [C₇H₃F₄]⁺ | [M - CH₃ - HF]⁺ | Moderate |

| 151 | [C₆HF₄]⁺ | Loss of CF₂ from [C₆F₅]⁺ | Moderate |

| 131 | [C₅F₃]⁺ | Further fragmentation of [C₆F₅]⁺ | Low |

| 43 | [CH₃CO]⁺ | Acetyl cation | Moderate to High |

Core Fragmentation Pathways

The electron ionization of this compound is expected to induce several key fragmentation reactions. The molecular ion, while potentially observable, is likely to be of low abundance due to the facile cleavage of the benzylic C-C bond and the stability of the resulting fragments.

1. Alpha-Cleavage: The most prominent fragmentation pathway is predicted to be the cleavage of the bond between the benzylic carbon and the methyl group (α-cleavage). This results in the formation of a highly stable pentafluorobenzoyl-like cation at m/z 197.

2. Formation of the Pentafluorophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 197 fragment is anticipated, leading to the formation of the very stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 181. This ion is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.

3. Loss of a Methyl Radical: Direct cleavage of the C-C bond to lose a methyl radical (•CH₃) from the molecular ion can also occur, yielding an ion at m/z 197.

4. Loss of Water (Dehydration): A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O). While possible, this may be less favorable than the α-cleavage pathway due to the electron-withdrawing nature of the pentafluorophenyl ring. If it occurs, it would result in an ion at m/z 194.

5. Fragmentation of the Pentafluorophenyl Ring: The [C₆F₅]⁺ ion itself can undergo further fragmentation, typically by the sequential loss of CF₂ or F• radicals, leading to ions at lower mass-to-charge ratios, such as m/z 131.

Experimental Protocols

Sample Preparation: A dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile is prepared. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms or equivalent) would be appropriate.

-

Injection: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Oven Program: A temperature gradient program would be employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.

-

Mass Spectrometer: An electron ionization (EI) source is used, with a standard ionization energy of 70 eV. The mass analyzer (e.g., a quadrupole) would scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Visualizing the Fragmentation Cascade

To further clarify the proposed fragmentation pathways, the following diagram has been generated using the DOT language.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-(Pentafluorophenyl)ethanol's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 1-(Pentafluorophenyl)ethanol using infrared (IR) spectroscopy. The unique structure of this compound, featuring a hydroxyl group and a pentafluorinated aromatic ring, gives rise to a characteristic infrared spectrum that is instrumental in its identification and characterization. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Functional Group Analysis

The infrared spectrum of this compound is dominated by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds of the ethyl group, the carbon-carbon (C-C) bonds within the aromatic ring, and the distinctive carbon-fluorine (C-F) bonds of the pentafluorophenyl ring.

Hydroxyl (-OH) Group

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In this compound, this is expected to appear as a broad and intense absorption band in the region of 3500-3200 cm⁻¹.[1][2] The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

Carbon-Hydrogen (C-H) Bonds

The molecule contains both aliphatic and aromatic C-H bonds, which absorb in distinct regions of the IR spectrum.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methine groups in the ethanol moiety are expected to appear in the 3000-2850 cm⁻¹ region.[3]

-

Aromatic C-H Stretch: While the pentafluorophenyl ring has no C-H bonds, if any were present, they would typically absorb at slightly higher wavenumbers than aliphatic C-H bonds, in the 3100-3000 cm⁻¹ range.[4][5]

Pentafluorophenyl Group: C-C and C-F Bonds

The pentafluorophenyl group presents a unique spectral signature due to its aromatic C-C bonds and multiple C-F bonds.

-

Aromatic C-C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.[4][6] A characteristic ring vibration for perfluorophenyl compounds is also observed around 1520 cm⁻¹.[7]

-

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibrations are a key diagnostic feature for fluorinated compounds. For fluorinated aromatic rings, these vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹.[8] Specifically, bands in the vicinity of 1300 cm⁻¹ and 1100 cm⁻¹ are likely attributable to C-F vibrations in this type of structure.[7]

Carbon-Oxygen (C-O) Bond

The C-O stretching vibration of the alcohol group in this compound is expected to be observed in the 1260-1050 cm⁻¹ region.[1][2]

Quantitative Data Summary

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C-C | C=C In-ring Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic Ring | Ring Vibration | ~1520 | Medium |

| Carbon-Fluorine | C-F Stretch | 1400 - 1000 | Strong |

| Alcohol | C-O Stretch | 1260 - 1050 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and convenient method for analyzing liquid samples like this compound.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Background Spectrum:

-

Before introducing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal.

-

This spectrum accounts for any environmental absorbances (e.g., CO₂, water vapor) and instrumental artifacts, which will then be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal using a clean pipette. The sample should be sufficient to completely cover the crystal surface.[9]

-

-

Spectrum Acquisition:

-

Initiate the scan using the spectrometer's software. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal.

-

Wipe away the sample with a lint-free wipe.

-

Clean the crystal with a wipe lightly dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopy analysis of a liquid sample such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. webassign.net [webassign.net]

An In-depth Technical Guide to the Solubility and Physical Properties of 1-(Pentafluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pentafluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the pentafluorophenyl group significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a compound of interest for the development of novel pharmaceuticals and advanced materials.[1] A thorough understanding of its solubility and physical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

The intrinsic properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₅O | [1][2][3] |

| Molecular Weight | 212.12 g/mol | [1][2][3] |

| CAS Number | 830-50-2 | [1][2] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [1][3] |

| Melting Point | 32 - 37 °C | [1][2] |

| Boiling Point | 68 - 70 °C at 30 mmHg; 102-103 °C at 30 mmHg | [1][2] |

| Density (Predicted) | 1.498 ± 0.06 g/cm³ | [2] |

| Refractive Index (n20D) | 1.44 | [1][2] |

| pKa (Predicted) | 13.14 ± 0.20 | [2] |

| Flash Point | 87 °C | [2] |

Solubility Profile

| Solvent | Qualitative Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic nature of the pentafluorophenyl ring likely dominates over the hydrophilic hydroxyl group. |

| Ethanol | Soluble | "Like dissolves like"; both are polar protic solvents capable of hydrogen bonding. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dichloromethane | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. |

| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, unlikely to effectively solvate the polar hydroxyl group. |

Spectral Data

Detailed spectral analyses are essential for the structural confirmation of this compound. While specific spectra are not provided here, typical spectral characteristics are described below.

| Spectral Data | Description |

| ¹H NMR | Expected signals would include a quartet for the methine proton (CH-OH), a doublet for the methyl protons (-CH₃), and a singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration and solvent dependent. |

| ¹³C NMR | Signals corresponding to the two aliphatic carbons (methine and methyl) and the six aromatic carbons of the pentafluorophenyl ring are expected. The carbons attached to fluorine will exhibit splitting (C-F coupling). |

| IR Spectroscopy | Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300-3500 cm⁻¹), C-H stretches (aliphatic, ~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), and strong absorptions corresponding to the C-F bonds of the pentafluorophenyl ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key properties of this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the compound as "soluble" if a clear, homogeneous solution is formed after the addition of 1 mL of solvent.

-

If the compound does not fully dissolve, it is classified as "sparingly soluble" or "insoluble".

-

Repeat the procedure for each solvent.

Protocol 2: Measurement of Melting Point

Objective: To determine the melting point range of this compound.

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

Protocol 3: Measurement of Boiling Point (Reduced Pressure)

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Materials:

-

This compound

-

Short-path distillation apparatus

-

Heating mantle

-

Vacuum pump and gauge

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus.

-

Place a small volume of this compound in the distillation flask.

-

Insert a thermometer so that the bulb is just below the level of the side arm.

-

Slowly apply vacuum and regulate it to the desired pressure (e.g., 30 mmHg).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Protocol 4: Measurement of Refractive Index

Objective: To measure the refractive index of liquid this compound.

Materials:

-

This compound (in liquid form)

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper

-

Lens paper and ethanol for cleaning

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the refractometer using a standard of known refractive index.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature of 20 °C.

-

Place a few drops of the liquid this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Physicochemical Characterization Workflow

The logical flow for characterizing a compound like this compound, from initial identification to a detailed understanding of its properties, is depicted in the following diagram.

Caption: Workflow for the physicochemical characterization of this compound.

References

Enantioselective Synthesis of (R)-1-(Pentafluorophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (R)-1-(pentafluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The document details various synthetic strategies, including asymmetric reduction of the corresponding prochiral ketone and kinetic resolution of the racemic alcohol. Emphasis is placed on providing detailed experimental protocols and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Chiral alcohols are pivotal intermediates in the synthesis of a vast array of biologically active molecules. The specific stereochemistry of these alcohols is often crucial for the desired pharmacological or biological activity. (R)-1-(Pentafluorophenyl)ethanol is a key chiral intermediate, and its efficient and selective synthesis is of paramount importance. This guide explores the primary chemo- and biocatalytic approaches to obtain this valuable compound in high enantiopurity.

The principal strategies covered in this guide are:

-

Asymmetric Reduction of 2',3',4',5',6'-Pentafluoroacetophenone: This approach involves the direct conversion of the prochiral ketone into the desired (R)-alcohol using chiral catalysts.

-

Kinetic Resolution of Racemic 1-(Pentafluorophenyl)ethanol: This method separates the enantiomers of the racemic alcohol by selectively reacting one enantiomer, leaving the other enriched.

-

Dynamic Kinetic Resolution (DKR) of Racemic this compound: This advanced technique combines the kinetic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Asymmetric Reduction of 2',3',4',5',6'-Pentafluoroacetophenone

The asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone is a direct and atom-economical route to (R)-1-(pentafluorophenyl)ethanol. Both chemical and biological catalysts have been successfully employed for this transformation.

Biocatalytic Asymmetric Reduction

Microbial reductases (ketoreductases) are highly efficient and selective catalysts for the asymmetric reduction of ketones. Various microorganisms have been shown to reduce pentafluoroacetophenone with high enantioselectivity.

| Biocatalyst (Microorganism) | Co-substrate | Substrate Conc. (mM) | Time (h) | Conversion (%) | e.e. (%) | Configuration |

| Lactobacillus minor | Glucose | 10 | 24 | >99 | >99 | R |

| Candida parapsilosis CCTCC M203011 | Glucose | 50 | 12 | 98.2 | 99.2 | R |

1. Cultivation of Lactobacillus minor

-

Inoculate Lactobacillus minor into MRS broth.

-

Incubate at 30°C for 24 hours under anaerobic conditions.

-

Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Bioreduction Reaction

-

In a reaction vessel, suspend the washed Lactobacillus minor cells in a phosphate buffer (pH 7.0) containing glucose (as a co-substrate for cofactor regeneration).

-

Add 2',3',4',5',6'-pentafluoroacetophenone to the desired final concentration (e.g., 10 mM).

-

Incubate the reaction mixture at 30°C with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC).

3. Work-up and Purification

-

After completion of the reaction, saturate the aqueous phase with NaCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Asymmetric Reduction with Chemical Catalysts

Chiral chemical catalysts, such as those based on oxazaborolidines (CBS catalysts) or chiral metal complexes, are also effective for the asymmetric reduction of ketones.

| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |

| (R)-Me-CBS | BH₃·SMe₂ | THF | -20 | 2 | 95 | 96 | R |

| (-)-DIP-Chloride | - | Diethyl ether | -25 | 72 | - | 44 | S |

Note: The use of (-)-DIP-Chloride resulted in the (S)-enantiomer with low enantioselectivity.

1. Reaction Setup

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)-Me-CBS catalyst in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., -20°C).

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) to the catalyst solution.

2. Substrate Addition

-

Add a solution of 2',3',4',5',6'-pentafluoroacetophenone in anhydrous THF dropwise to the reaction mixture.

3. Reaction and Quenching

-

Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

-

Once the reaction is complete, quench it by the slow addition of methanol.

4. Work-up and Purification

-

Allow the mixture to warm to room temperature and then add water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used biocatalysts for the kinetic resolution of alcohols via enantioselective acylation.

| Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of (R)-alcohol (%) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 40 | 24 | ~50 | >99 |

1. Reaction Setup

-

To a solution of racemic this compound in an organic solvent (e.g., toluene), add immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Add an acyl donor (e.g., vinyl acetate).

2. Enzymatic Acylation

-

Incubate the reaction mixture at the desired temperature (e.g., 40°C) with shaking.

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This is crucial to obtain high enantiomeric excess for the remaining unreacted alcohol.

3. Separation and Purification

-

Filter off the immobilized enzyme.

-

Remove the solvent and excess acyl donor under reduced pressure.

-

Separate the unreacted (R)-1-(pentafluorophenyl)ethanol from the acylated (S)-enantiomer by column chromatography.

Dynamic Kinetic Resolution (DKR) of Racemic this compound

Dynamic kinetic resolution combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This is typically achieved using a combination of a lipase and a metal-based racemization catalyst.

| Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield of (R)-acetate (%) | e.e. of (R)-acetate (%) |

| Ruthenium complex (e.g., Shvo's catalyst) | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | 70 | 48 | >95 | >99 |

1. Reaction Setup

-

In a reaction vessel, dissolve racemic this compound in an anhydrous solvent (e.g., toluene).

-

Add the ruthenium-based racemization catalyst (e.g., Shvo's catalyst).

-

Add immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Add the acyl donor (e.g., isopropenyl acetate).

2. Chemoenzymatic Reaction

-

Heat the reaction mixture to the desired temperature (e.g., 70°C) with stirring under an inert atmosphere.

-

Monitor the conversion of the starting alcohol to the corresponding acetate by GC or HPLC.

3. Work-up and Purification

-

After the reaction is complete, cool the mixture and filter off the immobilized enzyme and catalyst.

-

Wash the solids with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-